molecular formula C10H10F3NO B2369268 (3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one CAS No. 1280655-40-4

(3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one

Cat. No. B2369268
CAS RN: 1280655-40-4
M. Wt: 217.191
InChI Key: OMQVUSLZWXOPAS-VIFPVBQESA-N
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Description

(3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one, commonly known as ATFMK, is a synthetic compound that has been extensively studied for its potential use in scientific research. This chemical has gained significant attention due to its unique properties, which make it a valuable tool in various fields of research, including neuroscience, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis of Derivatives and Pharmaceutical Intermediates

  • (3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one is used in the synthesis of various derivatives and intermediates for pharmaceutical applications. For instance, it plays a crucial role in the one-pot synthesis of 5-(trifluoromethyl)-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidine derivatives, leveraging its reactivity in ionic liquids for eco-friendly and high-yield processes (Li et al., 2011).

Unusual Transformation in Chemical Reactions

  • This compound undergoes unique transformations under specific conditions. For example, when heated in glacial acetic acid or ethanol in the presence of manganese(II) acetate, it transforms into 2,6-diphenyl-4-trifluoromethylpyridine, showcasing its versatility and reactivity in organic synthesis (Filyakova et al., 2020).

Development of Fluorinated Amino Acids

  • The compound is integral in the stereoselective synthesis of valuable fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine. These amino acids are produced starting from 4,4,4-trifluoro-3-methylbutanoic acid, demonstrating its role in producing novel amino acid structures (Pigza et al., 2009).

Exploration in Coordination Chemistry

  • Research on coordination polymers involving copper(II) and zinc(II) uses this compound as a starting material. The resulting structures have potential applications in materials science and catalysis (Perdih, 2016).

Role in Peptide Synthesis

  • It is used as a protecting group in peptide synthesis, demonstrating its utility in bioorganic chemistry. The ability to protect and deprotect amino acids without racemization is crucial in the synthesis of complex peptides (Gorbunova et al., 1991).

properties

IUPAC Name

(3S)-3-amino-4,4,4-trifluoro-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)9(14)6-8(15)7-4-2-1-3-5-7/h1-5,9H,6,14H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQVUSLZWXOPAS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C[C@@H](C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one

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